
2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide, also known as CCMP, is a chemical compound that has been the focus of scientific research due to its potential use in various applications.
Mécanisme D'action
2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to a disruption of cell signaling pathways and ultimately cell death.
Biochemical and Physiological Effects
2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit tumor growth in animal models. Additionally, 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide in lab experiments include its specificity for CK2, its ability to induce cancer cell death, and its potential use in the treatment of inflammatory diseases. However, 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Orientations Futures
Future research on 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide could focus on improving its solubility and stability, as well as investigating its potential use in combination with other cancer therapies. Additionally, 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide could be studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders. Overall, 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide shows promise as a potential therapeutic agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide involves the reaction of 2-chloro-6-methoxyaniline with cyanomethyl acetate and isopropylamine. The reaction takes place in a solvent such as dimethylformamide and is catalyzed by a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide in its pure form.
Applications De Recherche Scientifique
2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide has been studied for its potential use in the treatment of cancer, specifically as an inhibitor of the protein kinase CK2. CK2 is a protein that plays a role in cell growth and division, and its overexpression has been linked to various types of cancer. 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-(propan-2-yl)acetamide has been shown to inhibit CK2 activity and induce cancer cell death in vitro and in vivo.
Propriétés
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(2)17(8-7-16)14(18)9-11-12(15)5-4-6-13(11)19-3/h4-6,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQVZDYHLXGCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)CC1=C(C=CC=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

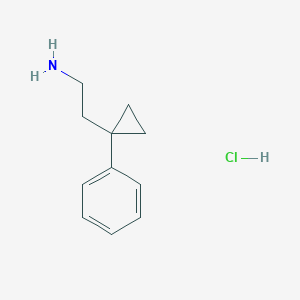
![3-(4-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2957788.png)
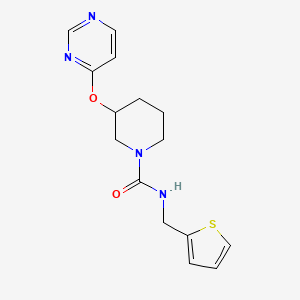
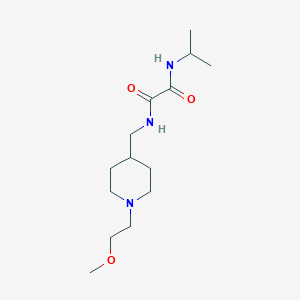
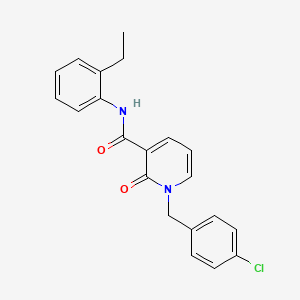
![2-{[2-(4-Ethoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}-N,N-diethylacetamide](/img/structure/B2957795.png)
![3-(4-Methoxyphenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2957797.png)
![4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2957799.png)
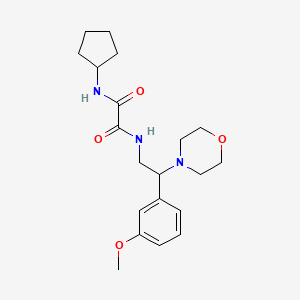

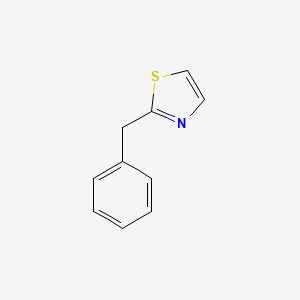
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methylquinoline-6-carboxamide](/img/structure/B2957803.png)
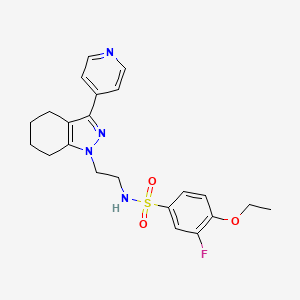
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2957808.png)